molecular formula C18H14N2O3 B5667177 2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxylic acid

2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxylic acid

Cat. No. B5667177
M. Wt: 306.3 g/mol
InChI Key: JLZANJDGGAPGOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions, utilizing substrates like aroylpyruvic acids, urea, and substituted benzaldehydes to yield methyl esters of aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acids. These methodologies highlight the diversity in synthetic approaches for pyridazine derivatives (Gein et al., 2009).

Molecular Structure Analysis

The structure of similar pyridazine derivatives has been elucidated using X-ray diffraction, revealing planar molecules with unusual bond lengths and angles, contributing to our understanding of the molecular geometry of these compounds (Ogurtsov et al., 2018).

Chemical Reactions and Properties

Reactions involving 3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonyl isothiocyanate demonstrate the compound's versatility in forming a variety of heterocyclic structures, including 1,2,4-triazoles and imidazoles. These reactions are indicative of the compound's reactivity and potential for generating a wide range of derivatives (Hemdan & Elshahawi, 2009).

Physical Properties Analysis

While specific studies on the physical properties of 2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxylic acid are limited, related research on pyridazine derivatives emphasizes the significance of crystal structure and density, which are influenced by π-π stacking and hydrogen bonding interactions, affecting the compound's stability and reactivity (Ogurtsov et al., 2018).

Chemical Properties Analysis

The chemical behavior of pyridazine derivatives, including reactions with hydrazine hydrate and various aldehydes, showcases the functional group versatility and potential for further modifications. These properties are pivotal for designing compounds with desired biological or physical characteristics (Nagawade et al., 2005).

properties

IUPAC Name

2-methyl-3-oxo-5,6-diphenylpyridazine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-20-17(21)15(18(22)23)14(12-8-4-2-5-9-12)16(19-20)13-10-6-3-7-11-13/h2-11H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZANJDGGAPGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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